Product packaging for Neotetrazolium chloride(Cat. No.:CAS No. 298-95-3)

Neotetrazolium chloride

Cat. No.: B147282
CAS No.: 298-95-3
M. Wt: 667.6 g/mol
InChI Key: WYFYSTBFFDOVJW-UHFFFAOYSA-L
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Description

Overview of Tetrazolium Salts in Scientific Inquiry

Tetrazolium salts are a class of organic compounds that serve as crucial indicators of metabolic activity in biological systems. biocompare.comdergipark.org.tr These generally colorless or pale-yellow compounds are distinguished by their ability to be reduced by cellular enzymes, particularly dehydrogenases and reductases in the presence of coenzymes like NADH and NADPH, into intensely colored, water-insoluble formazan (B1609692) crystals. biocompare.comwisdomlib.org This colorimetric change provides a visual and quantifiable measure of cellular viability and metabolic function, making tetrazolium salts indispensable tools in a wide array of biochemical assays. wisdomlib.orgchemimpex.com

The reduction of tetrazolium salts is fundamentally linked to the electron transport chain in living cells. nih.gov Metabolically active cells actively produce NAD(P)H, which in turn donates electrons to reduce the tetrazolium salts. biocompare.com The resulting formazan production is therefore directly proportional to the rate of metabolic activity. conicet.gov.ar This principle forms the basis for numerous applications, including cell viability and proliferation assays, cytotoxicity studies, and the histochemical detection of enzyme activity. chemimpex.comconicet.gov.ar A variety of tetrazolium salts are utilized in research, each with specific properties and applications. Some commonly used examples include MTT, XTT, MTS, and WSTs. biocompare.com

Historical Context of Neotetrazolium Chloride Application

The journey of tetrazolium salts in science began over a century ago. In 1894, von Pechmann and Runge first synthesized a tetrazolium salt through the oxidation of a formazan compound. dergipark.org.trnih.gov However, it was not until 1941 that their biological significance was recognized by Kuhn and Jerchel, who observed the reduction of tetrazolium salts to formazans by bacteria. dergipark.org.trrichmond.edu This discovery of biological reduction opened the door for their widespread use in biological and medical research. dergipark.org.trrichmond.edu

Early research quickly established that the reduction of tetrazolium salts within biological systems was not a random chemical event but was directly linked to enzymatic activity. richmond.edu Specifically, the dehydrogenase enzyme systems, which are fundamental to cellular respiration and metabolism, were identified as the primary drivers of this reduction. richmond.edu The reduction process involves the transfer of electrons, generated during substrate oxidation by dehydrogenases, to the tetrazolium salt, which acts as an electron acceptor. nih.govresearchgate.net This results in the formation of the characteristic colored formazan. nih.govresearchgate.net

One of the key early observations was the competition for electrons between tetrazolium salts and oxygen. nih.gov In the presence of oxygen, electrons are preferentially transferred to oxygen, significantly reducing the rate of formazan production. nih.gov It is only when the local oxygen supply is depleted by enzymatic activity that electrons are then passed to the tetrazolium salt, leading to formazan precipitation. nih.gov This phenomenon highlighted the importance of controlling experimental conditions, particularly oxygen levels, to ensure accurate and reproducible results.

The initial applications of tetrazolium salts were largely in histochemistry for the localization of dehydrogenase activity in tissue sections. conicet.gov.ar Over time, their use expanded significantly. A major development was the adaptation of tetrazolium-based assays for quantifying cell viability and proliferation in cultured cells. conicet.gov.ar This provided a simpler and non-radioactive alternative to traditional methods like 3H-thymidine uptake. conicet.gov.ar

This compound, along with other ditetrazolium salts like Nitroblue tetrazolium chloride (NBT), became widely used for the histochemical detection of dehydrogenase activity. conicet.gov.ar The development of newer, water-soluble tetrazolium salts, such as XTT and WST-1, further broadened the applications of these compounds by allowing for direct measurement of formazan in the culture medium without the need for a solubilization step. conicet.gov.arresearchgate.net These second-generation dyes are largely cell-impermeable and their reduction is believed to occur at the cell surface. researchgate.net

The application of this compound has also extended beyond cell biology into fields like inorganic analysis, where it is used as an ion-association reagent for the extraction and determination of various elements and ions. researchgate.nettandfonline.comresearchgate.net It has also been investigated for its potential in developing UV dosimeters. strath.ac.uk

Rationale for Comprehensive this compound Research

The enduring relevance of this compound in scientific research stems from its versatility as a redox indicator. chemimpex.com Its ability to form a distinctly colored formazan upon reduction makes it a valuable tool for a range of applications, from assessing cellular health to quantifying specific enzymatic activities and detecting various analytes. chemimpex.com

Key Research Applications of this compound:

Application AreaDescription
Histochemical Detection of Dehydrogenases Used to visualize the location and activity of various dehydrogenase enzymes within tissue sections. conicet.gov.arscbt.commedkoo.com
Cell Viability and Proliferation Assays The reduction of this compound by metabolically active cells provides a measure of cell viability and proliferation. chemimpex.com
Tumor Sensitivity Testing The colorimetric estimation of succinic dehydrogenase activity using this compound has been explored as a method to test the sensitivity of tumors to chemotherapeutic agents. medkoo.comnagoya-u.ac.jp
Microbiological Assays Employed in bacteriological quality assessment of milk and for detecting the growth of tubercle bacilli. cabidigitallibrary.orgcabidigitallibrary.org It is also used in vibriocidal assays to determine antibody titers. nih.gov
Inorganic Analysis Acts as a counter-ion in the formation of ion-association complexes for the spectrophotometric determination of elements like chromium and indium. tandfonline.comresearchgate.net
Electron Transport System Studies Utilized to investigate the specific steps in the terminal electron transport system where its reduction occurs. okayama-u.ac.jp

The continued investigation of this compound and its interactions within biological and chemical systems is crucial for refining existing methodologies and developing new applications. Understanding the precise mechanisms of its reduction and the factors that influence it allows for more accurate and reliable experimental outcomes. nih.govokayama-u.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H28Cl2N8 B147282 Neotetrazolium chloride CAS No. 298-95-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[4-(3,5-diphenyltetrazol-2-ium-2-yl)phenyl]phenyl]-3,5-diphenyltetrazol-2-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N8.2ClH/c1-5-13-31(14-6-1)37-39-43(33-17-9-3-10-18-33)45(41-37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)46-42-38(32-15-7-2-8-16-32)40-44(46)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFYSTBFFDOVJW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889339
Record name 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2)
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Molecular Weight

667.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298-95-3
Record name Neotetrazolium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2)
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Record name 3,3',5,5'-tetraphenyl-2,2'-biphenyl-4,4'-yleneditetrazolium dichloride
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Record name NEOTETRAZOLIUM CHLORIDE
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Ii. Mechanistic Investigations of Neotetrazolium Chloride Reduction

Enzymatic Reduction Pathways

The enzymatic reduction of neotetrazolium chloride is a complex process primarily mediated by dehydrogenase systems and, to a certain extent, the cytochrome oxidase system. These pathways are integral to cellular respiration and metabolic activity, making this compound a valuable indicator of cellular viability and function.

Role of Dehydrogenase Systems

Dehydrogenases are a class of enzymes that catalyze the removal of hydrogen atoms (electrons and protons) from a substrate, transferring them to an acceptor molecule. In the context of this compound reduction, these enzymes play a pivotal role in initiating the electron transfer cascade that ultimately leads to formazan (B1609692) production. This compound is widely utilized for the histochemical detection of dehydrogenase activity. medkoo.comconicet.gov.ar

Pyridine-Nucleotide Dependent Dehydrogenases (Coenzyme I and II)

A significant portion of this compound reduction is attributed to dehydrogenase systems that are dependent on the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), or Coenzyme I, and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), or Coenzyme II. dtic.mil These coenzymes act as electron carriers, accepting electrons from various substrates during oxidation-reduction reactions. The reduced forms of these coenzymes, NADH and NADPH, then donate electrons to other components of the electron transport chain or directly to electron acceptors like this compound, often facilitated by intermediate electron carriers. dtic.milresearchgate.net Studies have indicated that the reduction of tetrazolium salts by pyridine (B92270) nucleotide-dependent dehydrogenases is a key indicator of metabolic activity. frontiersin.org The reduction of this compound in reactions involving DPN (NAD+) and its substrates likely occurs via the flavoprotein of DPNH-dehydrogenase. okayama-u.ac.jp

Flavoproteins and Tetrazolium Reduction

Flavoproteins are enzymes that contain a flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) prosthetic group. These proteins are crucial components of the electron transport chain and are directly implicated in the reduction of tetrazolium salts. Evidence suggests that flavoproteins, such as diaphorase, can mediate the transfer of electrons from NADH or NADPH to this compound. asm.orgscispace.com This process is a critical step in many histochemical staining procedures that use this compound to localize dehydrogenase activity. The reduction of this compound, when DPN and its associated substrates are used, is thought to conjugate with the flavoprotein of DPNH-dehydrogenase. okayama-u.ac.jp It has been demonstrated that the reduction of tetrazolium salts serves as an indication of flavoprotein oxidation. asm.org

Specific Dehydrogenases (e.g., Succinic Dehydrogenase)

Specific dehydrogenases, such as succinic dehydrogenase, are also key players in the reduction of this compound. nagoya-u.ac.jp Succinic dehydrogenase is a key enzyme in the Krebs cycle and the electron transport chain, and its activity can be directly visualized using this compound. In this reaction, succinate (B1194679) is oxidized to fumarate, and the electrons are transferred, via the enzyme's FAD coenzyme, to the electron transport chain or directly to this compound. okayama-u.ac.jp The rate of formazan production from this compound is proportional to the activity of succinic dehydrogenase. nagoya-u.ac.jp Studies using tissue homogenates with sodium succinate as a substrate indicate that the reduction of this compound is primarily a reaction of the succinoxidase system. okayama-u.ac.jpnii.ac.jp About half of this reduction occurs within the succinic dehydrogenase system, which includes succinic dehydrogenase itself, cytochrome b, and cytochrome c1. okayama-u.ac.jpnii.ac.jp

Cytochrome Oxidase System Involvement

The cytochrome oxidase system, the terminal complex of the mitochondrial respiratory chain, has also been implicated in the reduction of this compound. nih.govnih.gov While the primary role of cytochrome c oxidase is to transfer electrons from cytochrome c to molecular oxygen, under certain conditions, it can also reduce other electron acceptors. Research indicates that approximately 50% of the neotetrazolium reduction, when using sodium succinate as a substrate, occurs at the level of the cytochrome c oxidase step. okayama-u.ac.jpnii.ac.jp When p-phenylenediamine (B122844) is used as a substrate, the reduction of neotetrazolium is attributed to the activity of the cytochrome c-cytochrome oxidase system. okayama-u.ac.jpnii.ac.jp

Superoxide (B77818) Anion Mediation in Reduction

The reduction of this compound can also be mediated by superoxide anions (O₂⁻). nih.gov Superoxide anions are reactive oxygen species generated during various metabolic processes, including the electron transport chain. These anions can directly reduce this compound to its formazan. nih.gov This pathway is particularly relevant in systems where there is a high rate of superoxide production. The involvement of superoxide anions in the reduction of nitro blue tetrazolium, a related tetrazolium salt, has been well-documented and is believed to occur through a tetrazolinyl radical intermediate. nih.gov

Research Findings on this compound Reduction

Enzymatic System Substrate Key Findings Reference
Succinoxidase System Sodium SuccinateAccounts for the majority of neotetrazolium reduction in tissue homogenates. Approximately 50% of this reduction is linked to the succinic dehydrogenase system (succinic dehydrogenase, cytochrome b, cytochrome c1) and 50% to the cytochrome c oxidase step. okayama-u.ac.jpnii.ac.jp
DPNH-cytochrome c Reductase System DPN and DPN-linked substratesNeotetrazolium reduction primarily conjugates with the flavoprotein of DPNH-dehydrogenase. okayama-u.ac.jp
Cytochrome c-Cytochrome Oxidase System p-PhenylenediamineThe reduction of neotetrazolium is dependent on the activity of this system. okayama-u.ac.jpnii.ac.jp

Subcellular Localization of this compound Reduction

The reduction of this compound (NTC) to its colored formazan product is a cornerstone of histochemical and cytochemical assays for detecting dehydrogenase activity. The precise location of this reduction within the cell provides critical insights into metabolic processes. Research has identified several subcellular compartments as sites of NTC reduction, including mitochondria, the cytoplasm, the plasma membrane, and other non-mitochondrial membranes. researchgate.netcore.ac.uknih.govresearchgate.net

Mitochondria are primary sites for NTC reduction, a process closely linked to the electron transport chain. researchgate.netcore.ac.uk The succinate dehydrogenase system, in particular, is a major contributor to this process. core.ac.uknih.gov Studies have demonstrated that the activity of succinate-neotetrazolium chloride reductase, which is dependent on ubiquinone, is a key mitochondrial mechanism. nih.gov In histochemical studies, the resulting formazan deposits are often observed at sites that coincide with mitochondria, appearing as distinct granules. core.ac.uk

In a study on the guard cells of Vicia faba, the redox system of the mitochondria was found to be the most active in reducing tetrazolium salts, including NTC, when compared to the plasmalemma and chloroplasts. core.ac.uk This mitochondrial activity was readily observed in the presence of exogenous NADH and could proceed even in darkness. core.ac.uk The rapid formation of formazan within 5 to 10 minutes in these organelles underscores their high reductive capacity. core.ac.uk

Research Finding: Relative Redox Activity in Guard Cell Organelles The following table illustrates the relative activity and time course of tetrazolium reduction in different organelles of Vicia faba guard cells.

OrganelleRelative ActivityTime for Formazan AppearanceRequired Cofactor/Condition
Mitochondria Most Active5 - 10 minutesNADH
Plasmalemma Intermediate10 - 15 minutesNADH, Blue Light (stimulatory)
Chloroplasts Least Active30 - 45 minutesNADP, Illumination
Data sourced from Vani & Raghavendra (1992). core.ac.uk

The plasma membrane possesses electron transport systems capable of reducing extracellular electron acceptors, and this mechanism contributes to NTC reduction. researchgate.netcore.ac.ukresearchgate.net In plant guard cells, an NADH-dependent, flavin-mediated electron transport system located in the plasma membrane reduces NTC. core.ac.uk This activity is notably stimulated by blue light and can be suppressed by inhibitors of flavin excitation, such as potassium iodide and phenylacetate. core.ac.uk The formazan deposit appears diffuse and is located at the cell boundary, indicating plasmalemma activity. core.ac.uk In general, the net positive charge on tetrazolium salts facilitates their uptake and interaction at the plasma membrane. researchgate.netnih.govresearchgate.net

Cellular reduction of tetrazolium salts is also associated with non-mitochondrial membranes, including the endosome/lysosome compartment. researchgate.netnih.govresearchgate.net While much of the specific research in this area has focused on the monotetrazolium salt MTT, the general principles apply to other cationic tetrazolium salts. researchgate.netnih.gov The process involves the uptake of the tetrazolium salt, which can then be reduced within these vesicular compartments. The acidic environment and potential enzymatic activities within endosomes and lysosomes may contribute to the reduction process, although this is a less characterized pathway compared to mitochondrial and plasma membrane systems. nih.govmdpi.com

Chemical Reduction Mechanisms

This compound can be reduced to its corresponding formazan non-enzymatically by various chemical agents. This property is relevant for understanding potential interferences in biological assays and for chemical applications.

Several chemical compounds have been documented to reduce NTC directly.

Ammonium Sulfide: This chemical has been used as a reducing agent for NTC in histochemical studies. tandfonline.com

Sodium Dithionite (B78146): A powerful reducing agent, sodium dithionite (Na₂S₂O₄) has been used to chemically reduce NTC, for instance, in studies comparing enzymatic and non-enzymatic reduction pathways. atsjournals.orgnih.gov

Ascorbic Acid (Vitamin C): Ascorbic acid is known to reduce tetrazolium salts non-enzymatically. nagoya-u.ac.jpresearchgate.net The reduction of NTC by ascorbic acid is pH-dependent, with one study noting the production of a red formazan intermediate at pH 10. researchgate.net In studies of tumor cell dehydrogenase activity, the addition of ascorbic acid was found to accelerate the rate of formazan production from NTC. nagoya-u.ac.jp

Research Finding: Effect of Ascorbic Acid on NTC Reduction The following table shows the relationship between the concentration of ascorbic acid and the production of formazan from this compound, indicating a direct chemical reduction.

Concentration of Ascorbic Acid (mg)Formazan Production (Absorbance)
0~0.05
1~0.15
2~0.25
3~0.35
4~0.45
5~0.55
Data adapted from a graphical representation in Aoshima & Kanno (1970). nagoya-u.ac.jp

Influence of pH on Chemical Reduction

The hydrogen ion concentration (pH) of the reaction environment exerts a critical influence on the chemical reduction of this compound. researchgate.net Studies utilizing reducing agents such as ascorbate (B8700270) have demonstrated a distinct pH-dependent progression of the reduction process. researchgate.net At acidic pH levels, the reduction is significantly hindered, with virtually no formazan formation observed. researchgate.net As the pH becomes more alkaline, the reduction proceeds through distinct stages, yielding different formazan products.

The chemical reduction of this compound by a reducing agent like ascorbic acid shows a clear dependence on the pH of the medium. researchgate.net At pH values up to approximately 8, the reaction predominantly yields the red, half-reduced formazan. researchgate.net In the pH range of approximately 8 to 10, a mixture of both the red half-formazan and the purple, fully reduced diformazan is produced. researchgate.net At pH levels exceeding 11, the reaction proceeds completely to the final, purple diformazan product. researchgate.net This pH-dependent behavior is a crucial consideration in the design of assays, as the desired formazan product can be selectively favored by controlling the alkalinity of the reaction mixture.

Table 1: Influence of pH on the Chemical Reduction Products of this compound

pH RangePredominant Formazan Product(s)Color of Product(s)
< 8Half-reduced formazanRed
8 - 10Mixture of half-reduced and fully reduced formazansRed and Purple
> 11Fully reduced formazan (diformazan)Purple

This table illustrates the effect of pH on the type of formazan produced during the chemical reduction of this compound, based on findings from studies using ascorbate as the reducing agent. researchgate.net

Formazan Product Formation and Characteristics

The reduction of the ditetrazolium salt, this compound, is a sequential process that results in the formation of two distinct, colored formazan products. scispace.com These products, a red intermediate and a final purple diformazan, possess unique spectroscopic and solubility characteristics that are fundamental to their application in quantitative histochemistry.

Spectroscopic Properties of Neotetrazolium Formazan

The formazans derived from this compound have characteristic absorption spectra in the visible range, which allows for their quantification. scispace.com The red intermediate, or half-formazan, and the purple, fully reduced diformazan can be distinguished by their absorption maxima. scispace.com For quantitative analysis in tissue sections, measurements at 520 nm and 620 nm can be used to differentiate and quantify the two formazan species. scispace.com Furthermore, an isobestic point for the deposited formazans has been identified at 585 nm, a wavelength at which the total amount of formazan, regardless of the specific form, can be measured. scispace.com In an alkaline ethanolic medium, the formazan product of this compound reduction exhibits a strong absorption maximum at 507 nm. nih.govoup.comoup.com

Table 2: Spectroscopic Data for Neotetrazolium Formazans

Formazan SpeciesColorAbsorption Maximum (λmax)Molar Absorptivity (ε)Solvent/Conditions
Half-reduced formazanRed~520 nm scispace.comNot specifiedIn tissue sections
Fully reduced formazan (diformazan)Purple~620 nm scispace.comNot specifiedIn tissue sections
Formazan (unspecified mixture)Not applicable585 nm (Isobestic point) scispace.comNot specifiedIn tissue sections
FormazanNot specified507 nm nih.govoup.comoup.com6.63 x 10⁴ M⁻¹ cm⁻¹ nih.govoup.comoup.comAlkaline ethanolic medium

This table summarizes the key spectroscopic properties of the formazan products derived from this compound under different conditions.

Half-Reduced and Fully Reduced Formazans

The reduction of this compound occurs in a stepwise manner, first producing a stable, red, half-reduced intermediate formazan. scispace.com This intermediate can be isolated and characterized. scispace.com Further reduction leads to the formation of the final, purple, fully reduced diformazan. scispace.com The stoichiometry of this process has been established: one molecule of this compound reacts with two hydrogen equivalents (2H) to yield one molecule of the red intermediate. scispace.com This intermediate then reacts with an additional two hydrogen equivalents to form one molecule of the purple diformazan. scispace.com Consequently, the complete reduction of one molecule of this compound to the diformazan requires a total of four hydrogen equivalents. scispace.com

Solubility of Formazans and Methodological Implications

The formazan products of this compound are lipophilic in nature and are generally insoluble in aqueous solutions. conicet.gov.ar This property is of significant methodological importance, particularly in histochemical applications where the formazan precipitates at the site of enzymatic activity, allowing for localization. conicet.gov.ar However, for quantitative analysis via spectrophotometry, this insolubility necessitates an extraction step. Organic solvents are typically employed to dissolve the formazan crystals. conicet.gov.arnagoya-u.ac.jp Acetone and dimethyl sulfoxide (B87167) (DMSO) are commonly used for this purpose. nagoya-u.ac.jpresearchgate.net The choice of solvent is critical as it can influence the absorption spectrum of the dissolved formazan. researchgate.net The insolubility of the formazans in the aqueous incubation medium of histochemical reactions prevents their diffusion from the site of production, which is a key advantage for accurate localization studies. dntb.gov.ua However, this same property means that for quantitative assays, complete solubilization of the formazan is a prerequisite for accurate measurement. researchgate.netnih.gov

Iii. Methodological Advancements and Applications in Biological Assays

Histochemical and Cytochemical Methodologies

Histochemical techniques using Neotetrazolium chloride (NTC) are foundational for visualizing enzyme activity directly within the cellular and tissue context. NTC is widely utilized for the histochemical detection of dehydrogenase activity. conicet.gov.ar Upon reduction, it forms a colored, insoluble formazan (B1609692), pinpointing the location of metabolic processes.

This compound is a key reagent for demonstrating enzyme activity at the subcellular level. okayama-u.ac.jpokayama-u.ac.jp When used in histochemical preparations, the reduction of NTC results in the deposition of fine, colored formazan crystals at the sites of enzyme activity. tandfonline.com Studies have shown that in fresh cell suspensions, the resulting violet granules correspond with the location of mitochondria, indicating that the reaction visualizes the activity of mitochondrial enzymes. jst.go.jp This makes NTC a valuable tool for studying oxidative enzymes localized within these organelles. researchgate.net The formazan products of ditetrazolium salts like NTC are known to bind strongly to tissue proteins, which helps to minimize diffusion artifacts and improve the accuracy of localization. researchgate.net

The application of this compound to fresh, unfixed biological samples provides clear visualization of enzymatic processes. In fresh cell suspensions and tissue blocks, the enzymatic reaction with NTC produces distinct violet granules. jst.go.jp This method allows for the cytochemical visualization of enzyme activity sites at an intracellular level. okayama-u.ac.jpokayama-u.ac.jp A specialized technique involves the supravital perfusion of intact organs with an NTC solution. tandfonline.com This procedure, which perfuses the tissue first with a buffer to remove blood and then with the NTC solution, results in excellent histochemical preparations where formazan crystals mark enzyme locations. tandfonline.com While this method is effective, it is noted that formazan from NTC is soluble in fat solvents, a property that can be either an advantage or a disadvantage depending on the experimental design. core.ac.uk

This compound is frequently used for detecting enzyme activity in frozen tissue sections. conicet.gov.artandfonline.comcore.ac.uk This application is crucial for histochemical observations of enzyme distribution within the broader tissue architecture. jst.go.jp However, the results can differ from those obtained with fresh tissues. The reaction in frozen sections is sometimes considered not as distinct as that in fresh cell suspensions or tissue blocks. jst.go.jp A notable challenge when using NTC with frozen sections is the tendency of the formazan product to form irregular, large crystals or to be secondarily dissolved in lipids present in the tissue. core.ac.uk Despite these potential issues, the method is widely employed for studying various enzymes, including dehydrogenases, in frozen sections of both normal and pathological tissues. tandfonline.comresearchgate.netcore.ac.uk

Beyond qualitative visualization, this compound is employed in quantitative histochemistry to measure enzyme activity levels. This involves measuring the amount of formazan produced, which is proportional to the enzyme's activity. scispace.com The technique allows for the measurement of both the half-reduced (red) and fully-reduced (purple) formazans of NTC deposited in tissue sections. scispace.comdntb.gov.ua

One application of quantitative NTC-based histochemistry is the "oxygen sensitivity test" to differentiate between normal and cancerous cells. researchgate.net This test measures the activity of enzymes like glucose-6-phosphate dehydrogenase (G6PDH) and lactate (B86563) dehydrogenase (LDH) in the presence of nitrogen versus oxygen. In a study comparing normal and cancerous colon tissue, G6PDH activity was strongly reduced in normal cells when incubated in oxygen, but not in malignant cells. researchgate.net The LDH reaction, however, did not show the same clear distinction. researchgate.net The results are quantified by cytophotometry and expressed as residual activity. researchgate.net

Table 1: Residual Enzyme Activity in Oxygen vs. Nitrogen Atmosphere Using this compound

This table summarizes the findings from a quantitative histochemical study comparing enzyme activity in normal and cancerous tissues under different atmospheric conditions. The residual activity is the percentage of enzyme activity remaining when the incubation is performed in pure oxygen compared to pure nitrogen. Data sourced from a study on the histochemical G6PDH and LDH reactions. researchgate.net

Tissue TypeEnzymeResidual Activity in Oxygen (%)
Normal Liver TissueG6PDH0%
Normal Colon EpitheliumG6PDH15%
Colon CarcinomaG6PDH48%
Colon Carcinoma Metastasis in LiverG6PDH33%
Normal Female Rat LiverLDH30%
Normal Male Rat LiverLDH75%
Normal Colon EpitheliumLDH38%
Colon CarcinomaLDH54%
Colon Carcinoma Metastasis in LiverLDH24%

The composition of the incubation medium is critical for the specific and reliable detection of enzyme activity using this compound. The medium typically contains the substrate for the target enzyme, the appropriate pyridine (B92270) nucleotide coenzymes (such as NAD+ or NADP+), and NTC itself. researchgate.net For example, to detect lactate dehydrogenase, the medium would include lactate as the substrate. scispace.com

To enhance the reaction, intermediate electron acceptors like phenazine (B1670421) methosulphate (PMS) are often added. nih.gov PMS facilitates the transfer of electrons from the reduced coenzymes to NTC. nih.gov Studies have shown that PMS is sufficiently stable in solution under light for up to two hours, allowing for reproducible quantitative measurements. nih.gov Further refinements to the methodology include the use of semipermeable membranes, which are placed between the incubation medium and the tissue section. scispace.com This innovation helps to prevent the diffusion of soluble enzymes like lactate dehydrogenase from the tissue into the medium, thereby improving the localization and accuracy of the histochemical demonstration. scispace.com

Spectrophotometric Assay Development and Refinement

This compound also serves as a key chromogenic reagent in the development of spectrophotometric assays for a variety of substances. These methods rely on the formation of a colored product whose absorbance can be measured to determine the concentration of the analyte.

NTC has been successfully used to develop a spectrophotometric method for determining manganese (Mn). nih.gov The method is based on the interaction between Mn(VII) and NTC, which forms an ion-associate that can be extracted into an organic solvent like 1,2-dichloroethane. nih.gov The resulting complex has a high molar absorptivity, making the method highly sensitive. nih.gov This technique has proven applicable for the analysis of manganese in samples such as soils and steels. nih.gov

Similarly, NTC is used in a selective spectrophotometric method for the determination of molybdenum in alloys. psu.edu This procedure involves the formation of a ternary ion-association complex between a molybdenum-pyrocatechol anion and the NTC cation. psu.edu The complex is extracted into methylene (B1212753) chloride and its absorbance is measured. psu.edu This method is noted for its high selectivity compared to other procedures based on catechol. psu.edu NTC has also been incorporated into spectrophotometric methods for the analysis of pharmaceuticals, such as dipyrone (B125322) and methyldopa. acs.orgscielo.br

Table 2: Analytical Characteristics of Spectrophotometric Manganese Determination using this compound

This table presents the key parameters established for the spectrophotometric determination of manganese (Mn) using this compound (NTC). The method involves the formation and extraction of an ion-associate. Data sourced from a study developing NTC as a reagent for manganese analysis. nih.gov

ParameterValue
Molar Absorptivity (ε)(9.1 ± 0.08) x 105 L mol-1 cm-1
Sensitivity6.04 x 10-5 µg cm-2
Extraction Constant (Kex)3.21 x 109
Distribution Constant (KD)33
Association Constant (β)9.72 x 107

Applications in Cellular Metabolism and Viability Studies

This compound is a valuable tool for investigating cellular metabolism and assessing cell viability across a range of cell types. Its reduction reflects the metabolic activity of cells, providing insights into their physiological state.

Assays based on this compound have been successfully applied to assess the metabolic activity of various cell types, including mammalian cells and microorganisms. nih.gov The reduction of this compound to formazan is dependent on the activity of cellular dehydrogenases and the availability of reducing cofactors such as NADH and NADPH. scielo.br Therefore, the amount of formazan produced is directly proportional to the metabolic rate of the cells. This principle has been used to distinguish between malignant and non-malignant cells, where differences in metabolic activity can be detected. cambridge.org However, it is important to note that for some applications, discrepancies have been observed between metabolic activity measured by tetrazolium assays and cell number, suggesting that results should be interpreted with caution. googleapis.com

Integration with Mitochondrial Function Assays

This compound is instrumental in assays designed to assess the functionality of mitochondria, the powerhouses of the cell. Its reduction is linked to the activity of various mitochondrial dehydrogenases, providing insights into the health and function of the electron transport chain.

Elucidation of Mitochondrial Electron Transport Chain Damage

The integrity of the mitochondrial electron transport chain (ETC) is crucial for cellular respiration and energy production. Damage to the ETC can be elucidated using this compound in conjunction with other tetrazolium salts like triphenyltetrazolium (B181601) chloride (TTC) and MTT. nih.gov A method utilizing these salts and various substrates can pinpoint sites of damage within the ETC. nih.gov For instance, studies have shown that the reduction of this compound can be used to assess the activity of the ETC in intact cells. Research on the effects of photodynamic therapy has demonstrated that a kinetic analysis of tetrazolium salt reduction can reveal specific complex inhibitions. For example, the near-immediate inhibition of TTC reduction after photoirradiation points to extreme susceptibility of Complex IV to this type of damage. nih.gov In contrast, studies investigating the cardiotoxic effects of cocaine found that at high concentrations, cocaine did not significantly alter this compound reduction in intact neonatal rat cardiomyocytes, but did inhibit glutamate/malate-mediated respiration in isolated mitochondria, suggesting an inhibition at Complex I. researchgate.net

Analysis of Oxidative Enzyme Systems in Liver Mitochondria

This compound is employed in the study of oxidative enzyme systems within liver mitochondria. nih.gov Specifically, the ubiquinone-dependent succinate-neotetrazolium chloride reductase activity is a key indicator of mitochondrial function. nih.gov Research has shown that exposure to cold temperatures leads to an increase in the activity of several hepatic oxidative-enzyme systems. nih.gov This increased activity is correlated with a rise in liver ubiquinone and a subsequent increase in succinate-neotetrazolium chloride reductase activity. nih.gov Interestingly, this reductase activity is more sensitive to freezing and thawing than succinate (B1194679) dehydrogenase, though the presence of succinate can offer protection against this loss of activity. nih.gov Furthermore, very low concentrations of tetrazolium salts, including this compound, have been found to uncouple oxidative phosphorylation in rat liver mitochondria. nih.gov

Discrimination Between Mitochondrial and Glycolytic Metabolism

Cells can generate energy through two primary pathways: mitochondrial oxidative phosphorylation (OXPHOS) and glycolysis. The balance between these pathways is critical and can shift depending on the cell type and physiological conditions. This compound-based assays can help differentiate between these metabolic states. Histochemical staining using this compound is used to demonstrate oxidative enzyme systems, which are indicative of mitochondrial activity. sdfine.comresearchgate.net For example, succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle and part of the mitochondrial electron transport chain, is often used as a marker for mitochondrial content and oxidative capacity. researchgate.net In contrast, glycolytic muscle fibers have a lower oxidative capacity. researchgate.net Studies on muscle fibers have utilized these staining techniques to classify them into red oxidative, intermediate, and white glycolytic types. researchgate.net This distinction is crucial as many cell types, including cancer cells and stem cells, exhibit metabolic plasticity, shifting between glycolysis and OXPHOS to meet their energy and biosynthetic demands. mdpi.comcaltech.edu

This compound in Screening and Diagnostic Research

The applications of this compound extend into screening and diagnostic research, where it is used to assess cell viability and enzyme activity in various contexts.

Tumor Sensitivity Testing to Chemotherapeutic Agents

A significant application of this compound is in the colorimetric estimation of succinic dehydrogenase activity as a method for testing tumor sensitivity to chemotherapeutic agents. medkoo.comncats.ionagoya-u.ac.jp This assay is based on the principle that active dehydrogenase enzymes in viable tumor cells will reduce this compound to a colored formazan, providing a measure of cell viability. nagoya-u.ac.jp The rate of formazan production is proportional to the number of viable tumor cells. nagoya-u.ac.jp Research on Ehrlich ascites tumor cells has shown that the inhibitory rate of formazan production after treatment with chemotherapeutic agents correlates well with the survival time of the host mice. nagoya-u.ac.jp This method has been used to evaluate the effectiveness of various drugs, with Mitomycin C being identified as particularly effective, both alone and in combination with other agents. nagoya-u.ac.jp

Table 1: Factors Affecting Formazan Production in Tumor Sensitivity Testing

Factor Effect on Formazan Production Reference
Amount of Ehrlich ascites tumor cells Proportional increase nagoya-u.ac.jp
Ascorbic acid Acceleration nagoya-u.ac.jp
Iodoacetic acid Inhibition nagoya-u.ac.jp

Detection of Dehydrogenases in Microorganisms

This compound is also utilized for the histochemical detection and determination of dehydrogenases in microorganisms. sdfine.commedkoo.comnih.gov This application is valuable for differentiating between various types of bacteria. For instance, the neotetrazolium inhibition test can be used to rapidly distinguish atypical acid-fast bacilli and avian tubercle bacilli from other mycobacteria. nih.gov The principle of the assay relies on the reduction of the tetrazolium salt by bacterial dehydrogenases, leading to a color change that indicates metabolic activity. nih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Triphenyltetrazolium chloride (TTC)
C,N-diphenyl-N'-4,5-dimethylthiazol-2-yltetrazolium bromide (MTT)
Mitomycin C
Ascorbic acid
Iodoacetic acid
Ubiquinone
Succinate
Glutamate
Malate

Identification of Loci of Reduction in Bacteria

This compound serves as a vital stain, functioning as an indicator of metabolic activity within bacterial cells. The underlying principle of its application is the reduction of the soluble, lightly colored tetrazolium salt into a deeply colored, insoluble formazan product. This conversion is mediated by dehydrogenase enzymes within living, actively metabolizing cells, providing a visual marker of viability and metabolic function. researchgate.net Evidence confirms that only living bacteria are capable of reducing neotetrazolium to its formazan derivative. researchgate.net

The formazan produced from this compound is purple, which allows for clear visualization of reduction sites. cabidigitallibrary.org Studies using various tetrazolium salts have successfully identified specific loci of reduction within bacterial cells. For instance, research demonstrated that in various cocci and bacilli, the sites of enzymatic activity are located at the cell poles. richmond.edu In cells undergoing division, additional reduction sites were observed at the center of the cells. richmond.edu This enzymatic reduction is sensitive to temperature, with studies on Escherichia coli showing that heating to 70°C deactivates the reductive system. richmond.edu

The choice of tetrazolium salt can be critical depending on the experimental context. While this compound (NTC) is effective, other salts like Triphenyltetrazolium chloride (TTC), Blue tetrazolium (BT), and Nitro-blue tetrazolium (NBT) are also employed. researchgate.netcabidigitallibrary.org For example, NBT reduction produces a dark blue formazan, which offers an advantage over the red formazan from TTC when working with biological materials containing hemoglobin. researchgate.net The selection of the salt and its concentration is crucial, as higher concentrations (e.g., 10⁻³) can be inhibitory to bacterial growth, while lower concentrations (e.g., 10⁻⁴) are effective for staining. cabidigitallibrary.org

Comparison of Tetrazolium Salts in Bacteriological Studies

Tetrazolium SaltAbbreviationFormazan ColorNotesReference
This compoundNT / NTCPurpleUsed to assess bacteriological quality of milk. cabidigitallibrary.org
Triphenyltetrazolium chlorideTTCRedUsed to detect loci of reduction; formazan color can be obscured by blood. researchgate.netcabidigitallibrary.orgrichmond.edu
Blue tetrazoliumBTDark BlueCompared with NT and TTC for milk quality assessment. cabidigitallibrary.org
Nitro-blue tetrazoliumNBTDark BlueColor is advantageous in the presence of hemoglobin; can be toxic to bacteria. researchgate.net

Assessment of Seed and Pollen Germinability

A primary application of tetrazolium salts, including this compound and more commonly, 2,3,5-triphenyltetrazolium chloride (TTC), is the rapid assessment of viability in seeds and pollen. usda.govseednet.gov.in This biochemical test provides a quick estimate of germination potential, which is particularly useful for species with dormant seeds or when rapid testing is required for processing and storage. seednet.gov.in The method relies on the activity of dehydrogenase enzymes, which are essential for respiration in living tissues. seednet.gov.in These enzymes reduce the colorless tetrazolium solution to a non-diffusible, colored formazan, staining viable tissues red. seednet.gov.in Dead tissues lack this enzymatic activity and therefore remain unstained. unl.edu

In seed testing, the tetrazolium test is a topographic method where the staining pattern of the embryo is evaluated. richmond.eduseednet.gov.in Viable seeds will show a characteristic red stain in the embryo, whereas non-viable seeds will not. richmond.edu The interpretation of the staining patterns—considering the location and extent of stained, unstained, or darkly colored tissue—allows for a determination of the seed's potential to germinate. unl.edu Living tissue typically stains red or pink, while dead tissue remains white or unstained. unl.edu

The tetrazolium test is also applied to assess pollen viability, which is crucial for controlled pollination in plant breeding programs. usda.govthuenen.de Traditional methods of determining pollen viability, such as in vitro germination, can be time-consuming and prone to errors from factors like fungal contamination. usda.govthuenen.de The staining method provides a faster alternative. However, studies have shown that the correlation between staining results and actual germination rates can vary. In some cases, the tetrazolium test has been found to be a reliable indicator, while in others, it may overestimate the germination capacity. usda.govresearchgate.net For example, a study on pine pollen found that for several species, the number of stained pollen grains did not differ significantly from the number that germinated, though in some instances it underestimated germinability. usda.gov Conversely, in a study on Populus species, the staining test overestimated germination in two clones of P. deltoides. researchgate.net

Comparison of Pollen Viability by TTC Staining vs. In Vitro Germination for Populus Clones

SpeciesCloneMean Viability by TTC Staining (%)Mean In Vitro Germination (%)Significance of DifferenceReference
P. deltoidesD-304229Significant (Overestimation by TTC) researchgate.net
P. deltoidesD-324022Significant (Overestimation by TTC) researchgate.net
P. nigraN-1103521Significant (Overestimation by TTC) researchgate.net
P. nigraN-1123226Not Significant researchgate.net
P. maximowicziiM-16259Not Significant researchgate.net
P. maximowicziiM-25551Not Significant researchgate.net

Iv. Comparative Studies and Specificity in Neotetrazolium Chloride Assays

Comparison with Other Tetrazolium Salts

Neotetrazolium chloride belongs to a class of water-soluble compounds that are reduced by cellular enzymes to form intensely colored formazan (B1609692) products. This property has led to their widespread use in assays for cell viability and metabolic activity. However, the specific characteristics of this compound and its resulting formazan distinguish it from other commonly used tetrazolium salts.

This compound vs. Triphenyl Tetrazolium Chloride (TTC)

This compound (NTC) and Triphenyl Tetrazolium Chloride (TTC) are both used as indicators of cellular respiration. wikipedia.org TTC is often used to differentiate between metabolically active and inactive tissues, where it is reduced to a red formazan in living tissues. wikipedia.org However, studies have shown that NTC is reduced at a faster rate than TTC by biological systems. rupress.org This difference in reduction rate can influence the penetration of the dye into tissue slices; the slower-reacting TTC has been reported to penetrate tissue slices more completely. rupress.org

The site of reduction for TTC has been identified as dehydrogenases, particularly complex I of the mitochondrial respiratory chain. nih.gov While both are ditetrazolium salts, NTC's structure allows for a two-step reduction process, first to a red mono-formazan and then to a purple di-formazan, which provides a different visual endpoint compared to the single red formazan of TTC. scispace.com

This compound vs. Other Tetrazolium Dyes (e.g., MTT, NBT, XTT)

This compound is often compared with other tetrazolium dyes like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), NBT (nitroblue tetrazolium chloride), and XTT (sodium 3,3'-[1-[(phenylamino)carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate). scispace.comconicet.gov.ar

MTT: This is one of the most widely used tetrazolium salts for cell viability assays. conicet.gov.ar Like NTC, its reduction indicates metabolic activity. However, the formazan produced by MTT is insoluble in water and requires a solubilization step with an organic solvent before absorbance can be measured. nih.gov In contrast, some applications of NTC utilize its water-soluble properties.

NBT: NBT is frequently used in histochemical applications to detect dehydrogenase activity and in assays for superoxide (B77818) production. conicet.gov.arresearchgate.net It produces a dark blue, insoluble formazan. researchgate.net The net positive charge on both NBT and MTT is thought to be a key factor in their cellular uptake. conicet.gov.arresearchgate.net

XTT: XTT is a second-generation tetrazolium salt that forms a water-soluble orange formazan upon reduction. nih.gov This eliminates the need for a solubilization step, making the assay quicker and easier to perform than the MTT assay. nih.gov Unlike MTT and NBT, XTT is negatively charged and largely cell-impermeable, with its reduction occurring at the cell surface or plasma membrane, often requiring an intermediate electron acceptor. researchgate.netresearchgate.net

Differences in Formazan Color and Solubilization Requirements

A key distinguishing feature among tetrazolium salts is the color and solubility of their formazan products. wikipedia.org These properties dictate the specific applications and methodologies for each dye.

This compound is unique in that its reduction can yield two different formazan products: a red, half-reduced intermediate formazan and a purple, fully reduced di-formazan. scispace.com The formation of these products is dependent on the reaction conditions, particularly the pH. scispace.com

In contrast, other tetrazolium salts typically produce a single colored formazan. The formazans from NTC, TTC, and MTT are generally water-insoluble, requiring an organic solvent to dissolve them for quantitative analysis. nih.gov Newer generation dyes like XTT were specifically designed to produce water-soluble formazans, simplifying the assay protocol. nih.gov

Tetrazolium SaltFormazan ColorFormazan SolubilitySolubilization Requirement
This compound (NTC)Red (half-reduced), Purple (fully-reduced) scispace.comInsoluble in waterYes (e.g., organic solvent) scispace.com
Triphenyl Tetrazolium Chloride (TTC)Red wikipedia.orgInsoluble in water wikipedia.orgYes (e.g., organic solvent)
MTTPurple-blue nih.govInsoluble in water nih.govYes (e.g., isopropanol, DMSO) nih.gov
Nitroblue Tetrazolium (NBT)Dark blue researchgate.netInsoluble in waterYes (for quantification)
XTTOrange nih.govSoluble in water nih.govNo nih.gov

Relative Sensitivity and Specificity in Biological Systems

The sensitivity and specificity of tetrazolium salt assays are crucial for their reliability in biological research. This compound has been noted for its enhanced sensitivity and specificity in detecting various analytes, making it a preferred choice in some analytical laboratory settings. chemimpex.com It is used in vibriocidal assays, where it serves as a visual colorimetric indicator for determining antibody titers with high specificity and sensitivity. researchgate.netnih.gov

When compared to TTC, NTC generally exhibits a faster reduction rate. rupress.org The choice between NTC and other tetrazolium salts often depends on the specific biological system and the research question. For instance, in assays measuring superoxide, NBT has been traditionally used. researchgate.net However, the sensitivity of NBT reduction can be influenced by factors such as the presence of hemoglobin, which can interfere with the colorimetric reading of the red formazan from TTC, giving the blue formazan of NBT an advantage in such contexts. researchgate.net

Tetrazolium SaltRelative SensitivitySpecificity Highlights
This compound (NTC)High sensitivity in certain applications like vibriocidal assays. researchgate.netUsed to discriminate between malignant and non-malignant cells and for detecting dehydrogenase activity. medkoo.com
Triphenyl Tetrazolium Chloride (TTC)Lower reduction rate compared to NTC. rupress.orgCommonly used to identify metabolically active vs. inactive tissues, such as in identifying myocardial infarctions. wikipedia.org
MTTWidely used standard for cell viability, but can be influenced by cellular lipid content. conicet.gov.arReduction is linked to NAD(P)H-dependent cellular oxidoreductase enzymes. conicet.gov.ar
Nitroblue Tetrazolium (NBT)Sensitive to superoxide production. researchgate.netBlue formazan color is advantageous in the presence of hemoglobin. researchgate.net
XTTComparable results to MTT in bactericidal assays. nih.govAssay is quicker as it does not require a solubilization step. nih.gov

Specificity of Reduction in Biological Systems

The reduction of this compound in biological systems is a complex process influenced by several factors that can affect the intensity and localization of the resulting formazan.

Factors Influencing Reaction Intensity (pH, Isotonicity, Cations, Incubation Duration)

The intensity of the this compound reduction reaction is not solely dependent on enzyme activity but is also significantly influenced by the physicochemical environment of the assay.

pH: The pH of the reaction medium is a critical factor. For the reduction of this compound by ascorbic acid, for instance, no reduction occurs at very acidic pH values. As the pH increases to around 8, the red, half-formazan is produced. At a pH of up to about 10, both the red and purple formazans are formed, and at a pH above 11, only the purple di-formazan is produced. scispace.com

Incubation Duration: The length of the incubation period directly impacts the amount of formazan produced, assuming the substrate is not depleted and the cells remain viable. Longer incubation times generally lead to a more intense color signal.

Substrate Concentration: Increasing the concentration of the tetrazolium salt in the incubating medium can lead to greater penetration into tissue slices, although this effect is limited. rupress.org Similarly, the availability of cellular reducing equivalents, which can be influenced by the presence of substrates like succinate (B1194679), will affect the rate of tetrazolium reduction. rupress.org

FactorInfluence on this compound Reduction
pHDetermines the type of formazan produced (red, purple, or a mixture). Higher pH (above 11) favors the formation of the fully reduced purple di-formazan. scispace.com
IsotonicityMaintaining an isotonic environment is crucial for preserving cell integrity and normal metabolic function, thereby ensuring that the observed reduction is a true reflection of cellular activity.
CationsThe presence of specific cations can influence enzyme activity and membrane transport, which may indirectly affect the rate of NTC reduction.
Incubation DurationLonger incubation times generally result in increased formazan production and a more intense color signal.

Enzyme Specificity of Tetrazolium Salt Reduction

The reduction of this compound (NTC) to its colored formazan is fundamentally an enzymatic process, primarily driven by dehydrogenases. richmond.edu These enzymes are crucial in various metabolic pathways, utilizing coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). The reduced forms of these coenzymes, NADH and NADPH, are the electron donors for the reduction of NTC. richmond.educonicet.gov.ar

The specificity of this reduction is not absolute to a single enzyme but rather encompasses a range of dehydrogenases. For instance, studies have demonstrated the involvement of the dehydrogenase enzyme systems that utilize pyridine-nucleotides and flavoproteins in the reduction of tetrazolium salts. richmond.edu Research on E. coli has shown that it can reduce NTC in the presence of reduced DPN (NADH) at a pH of 7.8, indicating the role of a specific diaphorase. richmond.edu This particular enzyme did not show activity with TPN (NADP). richmond.edu

In histochemical applications, NTC is widely used for the detection of various dehydrogenase activities. conicet.gov.ar The localization of formazan deposits within cells can provide insights into the location of specific enzyme activities. For example, different enzymes within mitochondria have been localized using NTC with different substrates. richmond.edu The reduction of NTC has been linked to enzymes such as succinic dehydrogenase, with the rate of formazan production being proportional to the enzyme activity. nagoya-u.ac.jp

Furthermore, the involvement of flavoproteins in the enzymatic reduction of NTC has been demonstrated in mammalian tissues with enzymes like amino acid oxidases and xanthine (B1682287) oxidase. asm.org The transfer of electrons from the substrate to NTC is often mediated by these flavoproteins. asm.org In some systems, particularly in histochemical staining, intermediate electron carriers like phenazine (B1670421) methosulfate (PMS) are used to facilitate the transfer of electrons from the reduced coenzyme to the tetrazolium salt. conicet.gov.arnih.gov

It is important to note that while the reduction is primarily enzymatic, the choice of tetrazolium salt can influence which enzymes are detected. Some tetrazolium salts may be more readily reduced by certain dehydrogenase systems than others, demonstrating a degree of specificity. richmond.edu

Artifacts and Limitations in this compound Assays

Non-Enzymatic Reduction Phenomena

While the reduction of this compound is predominantly enzymatic, non-enzymatic reduction can occur, leading to potential artifacts in experimental results. These non-enzymatic reactions can be influenced by various chemical and physical factors.

One significant source of non-enzymatic reduction is the presence of reducing agents in the assay environment. For instance, ascorbic acid has been shown to directly reduce NTC, with the rate of formazan production being proportional to the concentration of ascorbic acid. nagoya-u.ac.jp This indicates that the presence of such reducing substances in a biological sample could lead to a false-positive signal, independent of enzymatic activity.

Furthermore, certain biochemical systems can act as models for non-enzymatic tetrazolium reduction. Researchers have investigated systems such as NADH-mediator-tetrazolium, NADH-riboflavin-tetrazolium, and methionine-riboflavin-tetrazolium as potential models for histochemical tetrazolium reduction. nih.gov The NADH-phenazine methosulfate (PMS)-tetrazolium system, in particular, has been identified as a suitable model for studying these reactions. nih.gov

The chemical environment, including the presence of detergents, can also influence non-enzymatic reduction rates. Detergents like Tween, Triton X-100, and N-Cetylpyridinium chloride have been shown to stimulate the reaction rates in non-enzymatic systems. nih.gov This suggests that the composition of the incubation buffer can significantly impact the outcome of NTC assays.

It is also worth noting that under certain conditions, there can be slow, non-enzymatic reduction of neotetrazolium. asm.org Therefore, careful control of experimental conditions and the inclusion of appropriate blanks are crucial to distinguish between enzymatic and non-enzymatic formazan production.

Oxygen Sensitivity of Tetrazolium Salts

The reduction of this compound can be significantly affected by the presence of oxygen, a phenomenon known as oxygen sensitivity. dntb.gov.ua Oxygen can compete with the tetrazolium salt for reducing equivalents, leading to a decrease in formazan production. dntb.gov.ua This competition is a critical factor to consider in the design and interpretation of NTC-based assays.

The degree of oxygen sensitivity can vary depending on the specific dehydrogenase and the tetrazolium salt being used. For instance, the histochemical reaction for glucose-6-phosphate dehydrogenase (G6PDH) activity using NTC is highly sensitive to oxygen. researchgate.net In normal cells, formazan generation is strongly reduced when the incubation is performed in the presence of oxygen compared to a nitrogen atmosphere. researchgate.net This effect is less pronounced in malignant cells, potentially due to decreased superoxide dismutase (SOD) activity in these cells. researchgate.net

However, the phenomenon is not solely explained by competition for reducing equivalents via SOD. researchgate.net Studies with lactate (B86563) dehydrogenase (LDH) have shown that the oxygen sensitivity is not consistent across different cell types and is not solely dependent on the redox potential of the generated coenzyme (NADH vs. NADPH). researchgate.net This suggests a more complex interplay of factors.

The reaction of nitro-blue tetrazolium (NBT), another commonly used tetrazolium salt, with the respiratory chain is noted to be virtually insensitive to the level of O2 in the incubation mixture, suggesting it reacts at a site on the respiratory chain that is less affected by oxygen competition. researchgate.net In contrast, the formazans of some tetrazolium salts, once formed, are stable against re-oxidation by atmospheric oxygen, which is an advantage over other redox indicators like methylene (B1212753) blue. cabidigitallibrary.org

Therefore, controlling the oxygen tension during incubation is a critical parameter in NTC assays to ensure accurate and reproducible results, especially when comparing different cell types or tissues with varying metabolic and antioxidant capacities. dntb.gov.uaresearchgate.net

Influence of Cell Density and Incubation Conditions on Formazan Production

The production of formazan in this compound assays is highly dependent on both the density of cells and the specific conditions of incubation. These factors can significantly influence the measured metabolic activity and must be carefully optimized and controlled for accurate and reproducible results.

Cell Density:

A linear relationship between cell number and formazan production is a fundamental assumption in many cell viability and cytotoxicity assays. However, this relationship often holds true only within a specific range of cell densities. scielo.brnih.gov At very high cell densities, a phenomenon known as the "cell crowding effect" can occur, leading to a decrease in formazan production per cell. scielo.br This can be attributed to factors such as nutrient and growth factor depletion, changes in cellular metabolism due to cell-to-cell contact, and alterations in pH of the culture medium. researchgate.netscielo.br Conversely, at very low cell densities, the amount of formazan produced may be below the detection limit of the assay. nagoya-u.ac.jp Therefore, it is crucial to establish a standard curve for each cell type to determine the optimal seeding density that ensures a linear response. scielo.brnih.gov

Incubation Conditions:

Several incubation parameters can affect formazan production:

Incubation Time: The duration of incubation with NTC is a critical factor. Insufficient incubation time may result in low formazan yields, while prolonged incubation can lead to artifacts due to factors like cell death or changes in the cellular metabolic state. nih.gov The optimal incubation time needs to be determined empirically for each experimental system.

Medium Composition: The components of the incubation medium can significantly influence NTC reduction. The presence of reducing substances in the medium can lead to non-enzymatic formazan formation. plos.org Furthermore, the pH of the medium can affect both enzyme activity and the stability of the formazan product. researchgate.netplos.org

Solvent for Formazan Dissolution: Since the formazan product of NTC is insoluble in water, a solubilization step is required for quantification. The choice of solvent can impact the absorbance spectrum and the stability of the color. scielo.brnih.gov Different solvents may have varying efficiencies in solubilizing the formazan crystals, and this can be influenced by the cell type and the presence of other cellular components. nih.gov

ParameterInfluence on Formazan ProductionReference
Cell Density A linear relationship exists only within an optimal range. High densities can lead to decreased production per cell due to crowding and nutrient depletion. nagoya-u.ac.jpscielo.brnih.gov
Incubation Time Needs to be optimized to allow for sufficient formazan production without introducing artifacts from prolonged exposure. nih.gov
Medium Composition Reducing agents in the medium can cause non-enzymatic reduction. pH can affect enzyme activity. researchgate.netplos.org
Formazan Solvent The choice of solvent affects the solubilization efficiency and the absorbance spectrum of the formazan. scielo.brnih.gov
This table summarizes the key factors related to cell density and incubation conditions that influence formazan production in this compound assays.

Potential for Light-Accelerated Reduction

The reduction of this compound can be accelerated by exposure to light. richmond.educabidigitallibrary.org This photosensitivity is a critical factor to consider in the design and execution of NTC-based assays, as unintended light exposure can lead to artificially inflated results.

While the primary mechanism of NTC reduction in biological systems is enzymatic, light can act as a catalyst, promoting the reduction process. richmond.edu This phenomenon has been observed in various contexts, including the staining of frozen tissue sections for microscopic examination. In some cases, this light-accelerated reduction has been considered a valuable tool to enhance the staining intensity. richmond.edu

However, for quantitative assays where accuracy and reproducibility are paramount, light exposure should be minimized or carefully controlled. The sensitivity of tetrazolium salts to light necessitates that incubations are often performed in the dark. cabidigitallibrary.org Failure to do so can introduce a significant source of error, making it difficult to distinguish between true enzymatic activity and light-induced artifacts.

The mechanism of light-accelerated reduction may involve the excitation of endogenous or exogenous photosensitizers, which then transfer energy to the tetrazolium salt, facilitating its reduction. For example, in studies on guard cells, the stimulation of tetrazolium reduction by blue light was observed and linked to the excitation of flavins. core.ac.uk

V. Advanced Spectroscopic and Analytical Applications

Ion-Association Complex Formation and Spectrophotometric Detection

Ion-association is a phenomenon in solution chemistry where oppositely charged ions come together to form a distinct, electrically neutral chemical entity. mdpi.com This principle is harnessed in analytical methods where a large organic cation, such as the neotetrazolium cation derived from NTC, is used to form a complex with an anionic metal chelate. The resulting ion-association complex is often hydrophobic, facilitating its extraction into an organic solvent, thereby separating and preconcentrating the analyte for spectrophotometric measurement.

Neotetrazolium chloride serves as a source for the large, cationic neotetrazolium ion (NT²⁺), which acts as an effective ion-association reagent. thermofisher.com In various analytical procedures, NTC is employed to form ternary ion-association complexes. These complexes typically involve a metal ion, a chelating agent that forms an anionic complex with the metal, and the neotetrazolium cation which pairs with the anionic chelate. asdlib.orgnih.govyoutube.com For instance, NTC has been successfully used to form ion-association complexes with the anionic chelates of cobalt(II) with 4-(2-Pyridylazo)resorcinol (PAR) and thallium(III) with chloride ions. thermofisher.comrsc.org The large size and hydrophobic nature of the neotetrazolium cation are crucial in rendering the entire ion-association complex soluble in organic solvents. youtube.comunizin.org

A key advantage of using this compound in spectrophotometric analysis is the ability to perform liquid-liquid extraction of the formed metal complexes. carleton.camdpi.com The ion-association complexes formed between the neotetrazolium cation and anionic metal chelates are typically insoluble in water but readily extractable into immiscible organic solvents such as chloroform, 1,2-dichloroethane, or methylene (B1212753) chloride. asdlib.orgnih.govflinnsci.com This extraction step serves a dual purpose: it separates the target metal ion from potentially interfering species in the aqueous sample matrix and concentrates the analyte from a larger aqueous volume into a smaller organic volume. youtube.comunizin.org This preconcentration effect significantly enhances the sensitivity of the subsequent spectrophotometric determination. For example, the ion-associate formed between permanganate (B83412) (Mn(VII)) and the neotetrazolium cation is efficiently extracted into 1,2-di-chloroethane. flinnsci.com Similarly, vanadium(V) complexes with 4-(2-thiazolylazo)-resorcinol (TAR) and NTC are extracted into chloroform.

The ion-association-extraction methodology using this compound has been applied to the determination of several metal ions with high sensitivity and selectivity.

Molybdenum: A spectrophotometric method for molybdenum(VI) involves the formation of an ion-association complex between the molybdenum-pyrocatechol anion and the neotetrazolium cation. asdlib.org This greenish-brown complex is extracted into methylene chloride and measured at 650 nm. The method has been demonstrated to be more selective than other catechol-based procedures and has been applied to the determination of molybdenum in alloys. asdlib.org

Manganese: this compound has been established as a new reagent for the spectrophotometric determination of manganese. flinnsci.com The method is based on the interaction of Mn(VII) with NTC to form an ion-associate that is extracted into 1,2-di-chloroethane. The complex exhibits a very high molar absorptivity of (9.1 ± 0.08) x 10⁵ L mol⁻¹ cm⁻¹, allowing for high sensitivity. This procedure has been successfully applied to the analysis of manganese in soils and steels. flinnsci.com

Iron: The determination of iron often involves forming a colored complex which can be measured spectrophotometrically. asdlib.orgflinnsci.com Ion-association is a common strategy, where an iron chelate, such as Fe(1,10-phenanthroline)₃²⁺, is paired with a dye anion to form an extractable complex. nih.gov While the principle is well-established for iron, specific, detailed applications using this compound as the cationic reagent are not as extensively documented in the surveyed literature compared to other metals. However, the general approach of forming an anionic iron complex, for example with a ligand like EDTA, and subsequently forming an ion-pair with a large cation for extraction is a viable analytical strategy. rsc.org

Vanadium: Several methods for the determination of vanadium(V) utilize this compound. One such method involves the formation of a ternary complex with 4-nitrocatechol (B145892) (NC) and NTC. nih.gov Two different ternary complexes can be formed in this system, with the (NT)₂[VO₂(NC)₂] complex being particularly useful for analytical applications. Another approach uses 4-(2-thiazolylazo)-resorcinol (TAR) as the chelating agent, forming a complex with the formula (NT)₃[VO₂(TAR)₂]₂ that can be extracted into chloroform. A more recent study investigated vanadium(V) complexes with 6-hexyl-4-(2-thiazolylazo)resorcinol (B11964134) (HTAR) and NTC, resulting in a monomeric complex (NTC⁺)[VO₂(HTAR)] that is extractable and suitable for spectrophotometric analysis. youtube.comunizin.org

The table below summarizes the spectrophotometric determination of various elements using this compound.

ElementChelating AgentOrganic SolventMolar Absorptivity (ε)Wavelength (λmax)
Manganese (Mn)(as MnO₄⁻)1,2-dichloroethane9.1 x 10⁵ L mol⁻¹ cm⁻¹Not Specified
Molybdenum (Mo)PyrocatecholMethylene chlorideNot Specified650 nm
Vanadium (V)4-Nitrocatechol (NC)Chloroform/n-butanol2.20 x 10⁴ L mol⁻¹ cm⁻¹420 nm
Vanadium (V)4-(2-thiazolylazo)-resorcinol (TAR)Chloroform2.39 x 10⁴ L mol⁻¹ cm⁻¹555 nm
Vanadium (V)6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR)ChloroformNot Specified556 nm

Understanding the stoichiometry and structure of the ion-association complexes is crucial for optimizing analytical methods. Various spectrophotometric techniques, such as the mole ratio method, the continuous variations method (Job's method), and the equilibrium shift method, are employed to determine the molar ratios of the metal, chelating ligand, and this compound in the extracted species. asdlib.org

For the molybdenum-pyrocatechol-NTC system, the stoichiometric ratio was found to be 1:1:1 (Mo:catechol:NTC). asdlib.org In the case of vanadium(V) with 4-nitrocatechol and NTC, two ternary complexes were identified with different stoichiometries: NT[VO₂NC] and (NT)₂[VO₂(NC)₂]. nih.gov For the V(V)-TAR-NTC system, the dominating extracted species was determined to be (NT)₃[VO₂(TAR)₂]₂. A study on a vanadium complex with 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR) and NTC proposed a monomeric complex with the formula (NTC⁺)[VO₂(HTAR)], where the NTC cation has a +1 charge due to one of the chloride ions remaining undissociated. youtube.comunizin.org These studies often propose structural formulas for the resulting complexes based on the determined stoichiometry and the known coordination chemistry of the metal ion. youtube.comunizin.org

The table below presents the determined stoichiometry for various metal complexes with this compound.

Metal IonChelating AgentStoichiometry (Metal:Ligand:NTC)Proposed Complex Formula
Molybdenum(VI)Pyrocatechol1:1:1[Mo(catechol)O₂]⁻[NTC]⁺ (structure proposed)
Vanadium(V)4-Nitrocatechol1:2:1 and 1:2:2NT[VO₂NC] and (NT)₂[VO₂(NC)₂]
Vanadium(V)4-(2-thiazolylazo)-resorcinol2:2:3(NT)₃[VO₂(TAR)₂]₂
Vanadium(V)6-hexyl-4-(2-thiazolylazo)resorcinol1:1:1(NTC⁺)[VO₂(HTAR)]
Thallium(III)Chloride1:2 (TlCl₄⁻:NTC)Not explicitly stated
Cobalt(II)4-(2-Pyridylazo)resorcinol1:2:1Not explicitly stated

Computational Chemistry for Spectroscopic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure and properties of molecules, including tetrazolium salts and their derivatives.

DFT calculations are increasingly used to complement experimental studies of tetrazolium salts and their complexes. These computational methods can provide insights into molecular geometries, electronic transitions, and spectroscopic properties that are difficult to probe experimentally. For instance, in a study of vanadium(V) complexes with 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR) and this compound, the ground-state equilibrium geometries of the constituent cations and the final complex were optimized at the B3LYP and HF levels of theory. youtube.comunizin.org Such calculations help in elucidating the structure of the complex, for example, confirming a monomeric structure for (NTC⁺)[VO₂(HTAR)]. youtube.comunizin.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, which can then be compared with experimental data to validate the proposed structures of the complexes. DFT modeling has also been applied to investigate the spectroscopic properties of formazans, the reduced form of tetrazolium salts, helping to explain the effects of substituents on their absorption spectra. These theoretical investigations are valuable for understanding the structure-property relationships of these compounds and for designing new reagents with improved analytical performance.

Prediction of Maximum Absorbance Wavelengths

The prediction of maximum absorbance wavelengths (λmax) for chemical compounds like this compound is increasingly performed using advanced computational methods, which offer a cost-effective and rapid alternative to purely experimental determination. These in silico techniques are crucial for designing molecules with specific optical properties for various applications.

Methodologies for these predictions primarily revolve around Quantitative Structure-Property Relationship (QSPR) models and theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT). QSPR models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its spectral characteristics. For instance, a model can be built using a diverse set of organic compounds to correlate descriptors with UV absorbance, achieving high squared correlation coefficients (R2) often exceeding 0.8. researchgate.net

Modern approaches leverage machine learning and deep learning algorithms, such as convolutional neural networks (CNN), to predict λmax directly from molecular representations like SMILES strings. nih.gov These data-driven methods can be trained on large datasets of experimentally measured and computationally derived λmax values to enhance predictive accuracy.

For a given tetrazolium salt, the prediction process would involve:

Generating the 3D molecular structure of the Neotetrazolium cation and its corresponding formazan (B1609692).

Calculating various molecular descriptors (e.g., electronic, topological, constitutional).

Applying a pre-existing or newly developed QSAR model to predict the λmax. academicjournals.org

Alternatively, employing TD-DFT calculations with different functionals and basis sets to simulate the electronic excitation energies and corresponding absorption spectra.

The accuracy of these predictions is benchmarked against experimental data. The table below illustrates a hypothetical comparison between predicted and experimental λmax values for a compound, showcasing the typical data generated in such a study.

Table 1: Illustrative Comparison of Predicted vs. Experimental λmax Values This table is a representative example of how data for λmax prediction is typically presented and does not represent actual experimental values for this compound.

Computational Method Basis Set/Functional Predicted λmax (nm) Experimental λmax (nm) Deviation (nm)
TD-DFT B3LYP/6-31G(d) 535 540 -5
TD-DFT CAM-B3LYP/6-311+G(d,p) 542 540 +2
QSAR (Random Forest) N/A 545 540 +5

Electrochemical and Potentiometric Applications

This compound's chemical structure lends itself to two distinct types of electrochemical and potentiometric applications: those based on the redox activity of the tetrazolium ring and those based on the quantification of the chloride anion.

Electrochemical Applications based on Tetrazolium Reduction: Tetrazolium salts are well-established indicators of cellular metabolic activity due to their ability to be reduced by cellular enzymes, particularly dehydrogenases, to intensely colored formazan products. nih.gov This redox reaction can be harnessed for electrochemical sensing. For example, studies have focused on the electrochemical properties of tetrazolium salts like MTT to evaluate viable bacterial counts. nih.gov In such a system, the reduction of the tetrazolium salt by bacteria leads to a decrease in its concentration in the surrounding medium. This change can be monitored by measuring the reduction current of the remaining tetrazolium salt, allowing for a rapid estimation of viable cell numbers. nih.gov While dissolved oxygen can interfere with the electrochemical response, potential-selective current responses can be optimized to mitigate this issue. nih.gov

Potentiometric Determination of the Chloride Ion: As a chloride salt, this compound can be analyzed using potentiometry, a highly accurate and widely used method for determining chloride ion content in aqueous solutions. metrohm.com This technique is specified in numerous standard methods (e.g., AOAC, ASTM, ISO) for its reliability. metrohm.com

The determination is typically carried out via potentiometric titration. metrohm.com The fundamental components for this analysis include:

An indicator electrode , commonly a silver ion-selective electrode (ISE). metrohm.comlibretexts.org

A reference electrode , often a double-junction type, or a combination electrode that incorporates both. epa.gov

A titrant , which is a standardized solution of silver nitrate (B79036) (AgNO₃). metrohm.com

During the titration, silver ions (Ag⁺) from the titrant react with chloride ions (Cl⁻) in the sample to form an insoluble precipitate of silver chloride (AgCl). metrohm.com The potential between the indicator and reference electrodes is monitored throughout the titration. A sharp change in potential occurs at the equivalence point, where all the chloride ions have been precipitated, allowing for precise quantification of the chloride concentration in the original sample. uci.edu To ensure that the electrode responds to concentration rather than activity, an ionic strength adjustment buffer (ISAB) is typically added to both standards and samples. libretexts.orgepa.gov

This method is robust and can be applied to determine the chloride concentration in various samples, making it relevant for quality control and analytical procedures involving this compound. scribd.com

Vi. Neotetrazolium Chloride in Drug Discovery and Xenobiotic Metabolism Research

Evaluation of Drug Effects on Cellular Metabolic Activity

A primary application of Neotetrazolium chloride in pharmacological studies is the assessment of cell viability and proliferation in response to potential drug candidates. chemimpex.com This compound serves as a crucial reagent in colorimetric assays that measure the metabolic health of cells. chemimpex.com The underlying principle of these assays is the reduction of the tetrazolium salt by cellular dehydrogenases, primarily located in the mitochondria, to form a colored formazan (B1609692) product. ahajournals.orgconicet.gov.ar The intensity of the resulting color is directly proportional to the metabolic activity of the cells, providing a quantitative measure of their viability. researchgate.net

Role in Studying Xenobiotic Detoxication/Toxication Systems

The metabolism of foreign chemical compounds, or xenobiotics, is a critical area of toxicology and drug development. nih.govnih.govmdpi.com this compound plays a significant role in elucidating the enzymatic systems responsible for the detoxification and, in some cases, the toxication of these substances.

Detection of NADPH Neotetrazolium Reductase Activity

This compound is employed in histochemical and quantitative assays to detect the activity of NADPH-neotetrazolium reductase. vliz.bescispace.com This enzyme is closely associated with the broader family of NADPH-ferrihemoprotein reductases, which are essential components of the cytochrome P-450 monooxygenase system. nih.govnih.gov This system is a major pathway for the metabolism of a vast array of xenobiotics.

The assay relies on the ability of the reductase to transfer electrons from NADPH to this compound, resulting in the formation of a formazan precipitate at the site of enzyme activity. vliz.be This allows for the localization and quantification of enzyme activity within tissues and even individual cells. vliz.be For optimal activity in these assays, a relatively electropositive tetrazolium salt such as this compound is necessary. nih.gov The specificity of this reaction can be confirmed by observing increased activity in response to known inducers of the reductase, such as phenobarbitone, and its inhibition by competitive inhibitors like NADP+. nih.gov

Association with Mixed Function Oxygenases

The NADPH-neotetrazolium reductase activity measured using this compound is considered an integral part of the mixed-function oxygenase (MFO) system. vliz.bevliz.be The MFO system, which includes cytochrome P-450, is pivotal in the biotransformation of xenobiotics, converting them into more polar metabolites that can be more easily excreted. vliz.beresearchgate.net However, this metabolic process can sometimes lead to the formation of reactive intermediates that are more toxic than the parent compound, a process known as toxication. vliz.be

Studies have demonstrated a correlation between NADPH-neotetrazolium reductase activity and the presence of cytochrome P-450-dependent MFO systems. vliz.beufp.ptsurrey.ac.uk For example, induction of the MFO system by exposure to aromatic hydrocarbons has been shown to correspond with an increase in NADPH-neotetrazolium reductase activity in the blood cells of certain marine organisms. vliz.be This linkage makes the this compound-based assay a valuable tool for assessing the induction of the xenobiotic detoxification/toxication system in response to environmental pollutants. vliz.be

Development of Tetrazole Analogues with Biological Activity

The tetrazole ring, a core component of this compound, is recognized as a significant pharmacophore in drug design. benthamdirect.comnih.gov Its structural and electronic properties have led to the synthesis and investigation of numerous tetrazole analogues with a wide spectrum of biological activities. nih.govsphinxsai.com

Antibacterial and Antifungal Properties

A significant body of research has focused on the antimicrobial potential of tetrazole derivatives. nih.gov Various synthesized tetrazole analogues have demonstrated moderate to good activity against a range of bacterial and fungal pathogens. nih.gov

For example, certain 5-thio-substituted tetrazole derivatives have shown notable antibacterial and antifungal effects. nih.gov Similarly, a series of tetrazolo[1,5-c]quinazoline-5-thione derivatives displayed promising activity. nih.gov The structure-activity relationship (SAR) studies have indicated that modifications to the substituents on the tetrazole ring can significantly influence the antimicrobial potency. nih.gov For instance, in one study of flavone (B191248) derivatives with a tetrazole ring, compounds with 4-methoxyphenyl (B3050149), 4-fluorophenyl, and 2,5-difluorophenyl substituents exhibited the highest antibacterial activity. ijpsr.com For antifungal activity, a 4-nitrophenyl group on the tetrazole ring showed the greatest effect against Aspergillus niger, while a 4-methoxyphenyl group was effective against Candida albicans. ijpsr.com

Compound TypeTarget Organism(s)Key FindingsReference(s)
5-thio-substituted tetrazole derivativesBacteria and FungiModerate activity against tested organisms; compounds 25 and 26 were most effective. nih.gov
Tetrazolo[1,5-c]quinazoline-5-thione derivativesEnterococcus faecalis, Staphylococcus aureus, Escherichia coli, Candida albicansCompounds 43, 44, 45, and 46 were the most active. nih.gov
Flavone derivatives with tetrazole ringBacteria and FungiSubstituents like 4-methoxyphenyl and 4-fluorophenyl enhanced antibacterial activity. A 4-nitrophenyl group was potent against A. niger. ijpsr.com
Tetrazole Schiff basesBacteria and FungiCompounds 39, 40, and 41 showed good antibacterial and antifungal activity. nih.gov

Anticancer and Antihypertensive Activities

The tetrazole moiety is also a key feature in the development of compounds with anticancer and antihypertensive properties. benthamdirect.comnih.gov The tetrazole ring can act as a bioisostere for the carboxylic acid group, which can improve the pharmacological properties of a drug candidate, such as its bioavailability. benthamdirect.comresearchgate.net

Numerous tetrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. sphinxsai.comnih.gov For instance, new (tetrazol-5-yl)methylindole derivatives have shown activity against human liver carcinoma cells (HepG2). nih.gov In another study, some newly synthesized tetrazole derivatives were particularly effective against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. nih.gov The development of tetrazole hybrids, which combine the tetrazole pharmacophore with other anticancer agents, is a promising strategy to enhance efficacy and overcome drug resistance. researchgate.net

In the realm of cardiovascular medicine, the tetrazole ring is a well-established component of antihypertensive drugs. nih.gov The most prominent example is losartan, an angiotensin II receptor blocker widely used to treat hypertension. nih.gov The success of such drugs has spurred further research into novel tetrazole analogues with potential antihypertensive effects. nih.gov

ActivityCompound Class/ExampleTarget/MechanismKey FindingsReference(s)
Anticancer(Tetrazol-5-yl)methylindole derivativesHuman liver carcinoma (HepG2)Compound 81 was highly active with an IC50 value of 4.2 µM. nih.gov
AnticancerTetrazole derivatives via N-Mannich base condensationHepG2, MCF-7, HeLa cell linesCompounds 2a and 2b were highly active against all three cancer cell lines compared to fluorouracil. nih.gov
AntihypertensiveLosartanAngiotensin II receptor blockerA widely used and effective treatment for hypertension. nih.gov

Synthesis of Novel Glycosidase Substrates

This compound plays a crucial, albeit indirect, role in the development and screening of novel glycosidase substrates. Rather than being incorporated into the structure of the substrate itself, it functions as a vital chromogenic indicator in coupled enzymatic assays. These assays are instrumental in detecting and quantifying the activity of newly synthesized glycosidase substrates.

The primary application of this compound in this context is within a 'linked' or 'coupled' assay system. mdpi.com In this setup, the novel glycosidase substrate is acted upon by the target glycosidase. The product of this initial enzymatic reaction then becomes a substrate for a secondary enzyme, typically a dehydrogenase. This secondary reaction involves the reduction of NAD(P)+ to NAD(P)H. It is the generated NAD(P)H that subsequently reduces this compound to its intensely colored formazan derivative. The intensity of the color produced is directly proportional to the activity of the primary glycosidase on the novel substrate, allowing for sensitive detection and quantification.

This linked assay methodology is particularly valuable for the high-throughput screening of potential glycosidase inhibitors or for characterizing the specificity of newly discovered glycosidases with novel synthetic substrates. The formation of the colored formazan provides a robust and easily measurable endpoint.

A summary of the components in a typical linked assay for a novel glycosidase substrate is presented below:

ComponentRole
Novel Glycosidase Substrate The compound being tested for its ability to be hydrolyzed by a specific glycosidase.
Glycosidase The enzyme whose activity on the novel substrate is being measured.
Coupling Enzyme (e.g., Dehydrogenase) An enzyme that acts on the product of the initial glycosidase reaction.
Coenzyme (e.g., NAD+ or NADP+) A cofactor required by the coupling enzyme.
This compound The final electron acceptor, which is reduced to a colored formazan for detection.

The reduction of this compound proceeds in a stepwise manner, first forming a red half-formazan intermediate, which can be further reduced to the purple di-formazan. chimia.ch This property can be utilized for more detailed kinetic studies of the enzymatic reaction.

While direct synthesis of glycosides containing a tetrazolium moiety is not a common strategy, the use of this compound in these coupled assays is a cornerstone for the functional validation of newly synthesized glycosidase substrates.

Vii. Cellular Transport and Interactions

Cellular Uptake Mechanisms of Neotetrazolium Chloride

The entry of this compound into a cell is a critical first step for its function as a viability indicator. This process is not passive but is governed by specific physicochemical properties of the molecule and the electrical characteristics of the plasma membrane.

The electrical charge of a tetrazolium salt is a primary determinant of its ability to cross the cell membrane. This compound, as a cationic ditetrazolium salt, possesses a net positive charge. researchgate.netresearchgate.netresearchgate.net This positive charge is considered the predominant factor facilitating its uptake into cells. researchgate.netconicet.gov.ar The electrostatic attraction between the positively charged tetrazolium cation and the generally negatively charged surface of the plasma membrane aids this process. numberanalytics.comqu.edu.qa

In contrast, second-generation tetrazolium dyes that carry a net negative charge are largely impermeable to the cell membrane. researchgate.netresearchgate.net Their reduction typically occurs at the cell surface or via trans-plasma membrane electron transport, highlighting the critical role of positive charge for intracellular entry. researchgate.netresearchgate.net

The plasma membrane potential, the electrical gradient across the cell membrane, is a key driving force for the cellular uptake of positively charged tetrazolium salts like this compound. researchgate.netresearchgate.net Viable cells maintain a negative potential inside relative to the outside, which facilitates the electrophoretic movement of cations into the cytoplasm. This membrane potential is proposed to be the major cellular determinant for the uptake of these dyes. researchgate.net The hyperpolarization of the cell membrane, which makes the intracellular environment more negative, can further enhance the uptake of cations. ahajournals.org

Intracellular Binding and Localization

Once inside the cell, this compound does not remain freely distributed in the cytoplasm. It interacts with and binds to specific subcellular structures and macromolecules, leading to its reduction and the formation of a characteristic formazan (B1609692) precipitate.

This compound is known to bind to various intracellular targets, most notably enzymes and nucleic acids. biosynth.com Its primary application is in the histochemical localization of dehydrogenase enzymes. conicet.gov.arahajournals.org In viable tissues, dehydrogenase enzymes, such as those in the mitochondrial respiratory chain, transfer electrons to this compound, reducing it to a colored, insoluble formazan. ahajournals.org This reaction allows for the visualization of metabolic activity within cells and tissues. richmond.edu For instance, it has been used to localize different enzymes within the mitochondria of liver and kidney cells. richmond.edu

Studies have also indicated that this compound can bind to nucleic acids. biosynth.com This interaction is thought to be based on electrostatic forces between the cationic dye and the anionic phosphate (B84403) backbone of DNA and RNA. uni-koeln.de

Data Table: Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃₈H₂₈N₈·2Cl biosynth.com
Molecular Weight 667.59 g/mol biosynth.com
Synonyms 2,2',5,5'-Tetraphenyl-3,3'-[p-diphenylene] ditetrazolium chloride biosynth.com
Appearance Cationic ditetrazolium salt researchgate.netresearchgate.net
Primary Use Redox indicator for dehydrogenase activity conicet.gov.ar

Q & A

Q. What is the role of neotetrazolium chloride in spectrophotometric determination of metal ions?

this compound acts as a cationic counterion in ion-association complexes with anionic metal chelates, enabling solvent extraction and spectrophotometric quantification. For example, in Co(II)–PAR (4-(2-pyridylazo)resorcinol) systems, NTC forms a 1:2:1 (Co:PAR:NTC) complex, which is extractable into organic solvents for analysis . Methodologically, optimize pH (e.g., ~6.5–8.5), adjust counterion concentration (e.g., 2.0 × 10⁻³ mol dm⁻³ NTC), and validate via equilibrium constant calculations and recovery factors (>95%) .

Q. How should this compound solutions be prepared for reproducible experimental results?

Dissolve NTC in ultrapure water at 2.0 × 10⁻³ mol dm⁻³, ensuring purity ≥75% (as per assay standards) . Filter through a 0.45 µm membrane to remove particulates. Store in amber vials at 4°C to prevent photodegradation. Precisely quantify using titration (e.g., HClO₄ for non-aqueous assays) to confirm concentration .

Q. What are the critical storage conditions for this compound to maintain stability?

Store NTC in sealed, light-resistant containers at 15–30°C with desiccants to prevent hydrolysis. Avoid prolonged exposure to UV light, which can degrade the tetrazolium ring structure . Monitor purity via periodic spectrophotometric scans (λmax = 250–300 nm) to detect decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in extraction efficiency when using NTC in metal-chelate systems?

Contradictions often arise from competing equilibria (e.g., pH, solvent polarity, or interfering ions). To address this:

  • Perform mole-ratio studies via Job’s method to confirm stoichiometry .
  • Quantify extraction constants (log Kex) under varying ionic strengths and temperatures .
  • Validate with alternative chelators (e.g., PAR vs. nitro blue tetrazolium chloride) to isolate NTC-specific effects .

Q. What experimental design considerations are critical for optimizing NTC-based UV dosimeters?

NTC-doped polyvinyl alcohol (PVA) films require:

  • Dye concentration : 0.1–0.5% (w/w) NTC for linear response to UV intensity .
  • Film thickness : 50–100 µm to balance sensitivity and mechanical stability .
  • Calibration : Expose films to controlled UV doses (e.g., 0–50 J/cm²) and correlate colorimetric changes (ΔA at 500 nm) with radiometer data .
  • Environmental validation : Test under humidity (30–70% RH) and temperature (15–30°C) extremes to assess robustness .

Q. How can researchers validate the purity of synthesized this compound derivatives?

  • Chromatography : Use HPLC with a C18 column (4.6 × 250 mm, 5 µm) and mobile phase of acetonitrile:water (70:30, v/v) at 1.7 mL/min. Detect impurities at 254 nm .
  • Spectroscopy : Compare IR spectra with reference standards (e.g., C-Cl stretching at 750 cm⁻¹) .
  • Elemental analysis : Confirm Cl⁻ content via argentometric titration .

Methodological Guidance

Q. How to troubleshoot inconsistent colorimetric responses in NTC-based assays?

  • Interference check : Screen for reductants (e.g., ascorbate) that reduce NTC to formazan prematurely .
  • Kinetic studies : Monitor reaction time (5–30 min) to ensure steady-state conditions .
  • Matrix effects : Use standard addition methods in complex samples (e.g., biological fluids) .

Q. What statistical approaches are recommended for analyzing NTC-related extraction equilibria?

  • Non-linear regression : Fit extraction data to the equation R = Kex [NTC]^n / (1 + Kex [NTC]^n), where n is the cooperativity factor .
  • Error analysis : Calculate confidence intervals for equilibrium constants using Monte Carlo simulations .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Neotetrazolium chloride
Reactant of Route 2
Reactant of Route 2
Neotetrazolium chloride

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